(1-(4-Chlorobenzyl)piperidin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-12-6-4-11(5-7-12)9-15-8-2-1-3-13(15)10-16/h4-7,13,16H,1-3,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWCXKGQDMBBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Key Precursors for (1-(4-Chlorobenzyl)piperidin-2-yl)methanol
Retrosynthetic analysis of the target molecule, this compound, points to a logical and efficient synthetic strategy. The most apparent disconnection is at the C-N bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group. This disconnection simplifies the molecule into two primary precursors: 2-piperidinemethanol (B146044) and an appropriate 4-chlorobenzylating agent, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide . chemicalforums.comnih.govmdpi.com
The forward synthesis, therefore, involves the N-alkylation of the secondary amine of 2-piperidinemethanol with the 4-chlorobenzyl halide. chemicalforums.comresearchgate.net This is a standard nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile.
The key precursor, 2-piperidinemethanol (also known as 2-hydroxymethylpiperidine), is commercially available but can also be synthesized through various reduction methods. nih.govchemicalbook.com A common laboratory and industrial approach is the catalytic hydrogenation of 2-pyridineethanol. This transformation typically employs catalysts like platinum oxide or palladium on carbon to reduce the aromatic pyridine (B92270) ring to a piperidine ring. google.com
Development of Stereoselective Synthetic Pathways
The C-2 position of the piperidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of synthetic routes that can selectively produce one enantiomer over the other is a significant area of chemical research.
Asymmetric synthesis aims to create a specific stereoisomer by using chiral components in the reaction. For 2-substituted piperidines, a powerful strategy involves building the heterocyclic ring from acyclic precursors using a chiral auxiliary. One established method uses phenylglycinol as a chiral auxiliary, which reacts with a precursor like δ-valerolactone to form a bicyclic lactam. academax.comresearchgate.net The stereocenter from phenylglycinol directs the subsequent chemical modifications, allowing for the stereocontrolled construction of the piperidine ring. After the ring is formed and substituted, the chiral auxiliary is cleaved to yield the enantiomerically enriched piperidine product. academax.com
Another prominent asymmetric strategy is the use of ring-closing metathesis (RCM). This approach starts with the diastereoselective synthesis of a diolefinic precursor, which is then cyclized using a ruthenium catalyst (e.g., Grubbs catalyst) to form an unsaturated piperidine ring with high enantiomeric purity. researchgate.net Subsequent reduction of the double bond yields the saturated, chiral piperidine scaffold. researchgate.net
Enantioselective synthesis focuses on converting a prochiral substrate into a chiral product, where one enantiomer is preferentially formed. This is often achieved with a chiral catalyst. For piperidine synthesis, this could involve the asymmetric hydrogenation of a corresponding pyridine precursor using a chiral rhodium or iridium catalyst. snnu.edu.cn
Diastereoselective synthesis is employed when a molecule already contains a stereocenter, and a new one is created in a controlled manner relative to the first. For instance, if a chiral piperidin-2-one is used as a precursor, its reduction to the corresponding alcohol can be controlled to favor one diastereomer over another. Similarly, the alkylation of chiral lactams can proceed with high diastereoselectivity, which is a common method for synthesizing substituted piperidines like (S)-(+)-coniine. researchgate.netrsc.org The choice of reagents and reaction conditions is critical in directing the stereochemical outcome of these transformations. academax.com
Optimization of Reaction Conditions and Yields
Key parameters for the optimization of the N-alkylation reaction include:
Base: A base is typically required to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). chemicalforums.comresearchgate.net The strength and solubility of the base can influence the reaction rate.
Solvent: The solvent plays a crucial role. Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are often effective. researchgate.net However, for highly reactive electrophiles like some substituted benzyl chlorides, a polar protic solvent like ethanol (B145695) (EtOH) can lead to competitive side reactions, such as solvolysis. chemicalforums.com In such cases, a less reactive, apolar aprotic solvent like dichloromethane (B109758) (DCM) may be preferred. chemicalforums.com
Temperature: Reactions are often performed at room temperature but may be heated to increase the rate. chemicalforums.comresearchgate.net Microwave-assisted heating can also be used to significantly shorten reaction times. chemicalforums.com
Substituent Effects: The electronic nature of the substituent on the benzyl chloride can affect its reactivity. The electron-withdrawing chlorine atom on the 4-position of the benzyl group makes the benzylic carbon a good electrophile for the substitution reaction.
Table 1: General Optimization Parameters for N-Alkylation of Piperidines
| Parameter | Condition/Reagent | Rationale / Potential Outcome | Reference |
|---|---|---|---|
| Solvent | Acetonitrile (ACN), DMF | Polar aprotic; generally good for SN2 reactions. | researchgate.net |
| Ethanol (EtOH), DCM | EtOH (protic) may cause solvolysis with reactive halides. DCM (aprotic) can be a better choice to avoid this. | chemicalforums.com | |
| Base | K₂CO₃, NaHCO₃ | Common, inexpensive inorganic bases to neutralize acid byproduct. | chemicalforums.comresearchgate.net |
| DIPEA, Triethylamine | Organic, non-nucleophilic bases soluble in organic solvents. | chemicalforums.comnih.gov | |
| Temperature | Room Temperature | Sufficient for many reactive alkyl halides. | researchgate.net |
| Elevated (e.g., 70-80°C) | Increases reaction rate for less reactive halides. Microwave heating can be used for rapid synthesis. | chemicalforums.com |
Derivatization Strategies for Structural Modification
Derivatization is crucial for exploring the structure-activity relationships of a lead compound. For this compound, the most synthetically accessible position for modification is the piperidine nitrogen.
To modify the N-1 position, the existing 4-chlorobenzyl group must first be removed. The standard and most effective method for N-debenzylation is catalytic hydrogenation. sciencemadness.org This process involves reacting the N-benzylpiperidine with hydrogen gas in the presence of a palladium catalyst.
Commonly used catalysts and conditions include:
Palladium on Carbon (Pd/C): A widely used catalyst for hydrogenolysis. sciencemadness.org
Pearlman's Catalyst (Pd(OH)₂/C): Often more effective and reactive than Pd/C for cleaving N-benzyl groups. nih.gov
Reaction Additives: The efficiency of the debenzylation can be low due to catalyst poisoning by the amine product. Adding an acid, such as acetic acid, can facilitate the reaction by forming the ammonium (B1175870) salt, which is less likely to poison the catalyst. nih.govnih.gov
Once the debenzylation is complete, the resulting secondary amine, 2-piperidinemethanol, is obtained. This versatile intermediate can then be reacted with a wide array of electrophiles to install new functional groups at the N-1 position. This allows for the synthesis of a library of analogues with different N-substituents through reactions such as:
N-Alkylation: Reaction with various alkyl or benzyl halides. researchgate.net
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
This strategy provides a robust platform for systematically modifying the structure and exploring its chemical and biological properties. nih.govcsic.es
of this compound
The chemical scaffold of this compound presents a versatile platform for synthetic modifications, offering multiple sites for chemical diversification. The presence of a reactive hydroxymethyl group at the C-2 position of the piperidine ring, a modifiable chlorobenzyl moiety on the piperidine nitrogen, and the potential for further functionalization on the heterocyclic ring itself allows for the generation of a wide array of derivatives. This section explores advanced synthetic methodologies and chemical transformations that can be applied to this parent compound.
2 Modifications at the Hydroxymethyl Group (C-2)
The primary alcohol of the hydroxymethyl group at the C-2 position is a prime target for a variety of chemical transformations, including oxidation, esterification, and etherification, to introduce new functional groups and modulate the compound's properties.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. For instance, the use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent such as dichloromethane can selectively convert the alcohol to the corresponding aldehyde, (1-(4-chlorobenzyl)piperidine-2-carbaldehyde). More potent oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would lead to the formation of the carboxylic acid, (1-(4-chlorobenzyl)piperidine-2-carboxylic acid). A notable method for the oxidation of similar benzyl alcohols is the TEMPO-mediated catalytic oxidation, which is known for its high selectivity and efficiency under mild conditions. researchgate.net
Esterification: The hydroxymethyl group can readily undergo esterification with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid (e.g., sulfuric acid) or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). For example, reacting this compound with acetic anhydride (B1165640) in the presence of a base like triethylamine or pyridine would yield (1-(4-chlorobenzyl)piperidin-2-yl)methyl acetate. A study on chemoenzymatic approaches to enantiopure piperidine-based β-amino esters highlights the use of lipases for enantioselective esterification, which could be applicable for resolving chiral isomers of the target compound. researchgate.net
Etherification: The formation of ethers from the hydroxymethyl group can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide. For instance, treatment with sodium hydride and subsequently methyl iodide would produce 1-(4-chlorobenzyl)-2-(methoxymethyl)piperidine. A chemoselective etherification of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine and an alcohol catalyzed by dimethyl sulfoxide (B87167) has been reported, offering a potential route for selective ether formation. organic-chemistry.org
Table 1: Examples of Modifications at the Hydroxymethyl Group
| Starting Compound | Reagents and Conditions | Product | Transformation Type |
|---|---|---|---|
| This compound | Pyridinium chlorochromate (PCC), CH2Cl2 | (1-(4-Chlorobenzyl)piperidine-2-carbaldehyde) | Oxidation |
| This compound | Acetic anhydride, Triethylamine | (1-(4-Chlorobenzyl)piperidin-2-yl)methyl acetate | Esterification |
| This compound | 1. NaH, THF; 2. CH3I | 1-(4-Chlorobenzyl)-2-(methoxymethyl)piperidine | Etherification |
3 Modifications on the Chlorobenzyl Moiety
The 4-chlorobenzyl group attached to the piperidine nitrogen offers another site for chemical modification, primarily through reactions involving the chlorine atom on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzene (B151609) ring can be displaced by various nucleophiles, although this typically requires harsh reaction conditions or activation by additional electron-withdrawing groups on the ring. nih.govnih.gov Reactions with strong nucleophiles like sodium methoxide (B1231860) in a polar aprotic solvent at high temperatures could potentially replace the chlorine with a methoxy (B1213986) group. However, the reactivity is generally low for unactivated aryl chlorides. The catalytic effect of piperidine in SNAr reactions has been studied, suggesting that the reaction conditions can significantly influence the outcome. rsc.org
Cross-Coupling Reactions: A more versatile approach for modifying the chlorobenzyl moiety is through palladium-catalyzed cross-coupling reactions. youtube.com Reactions such as the Suzuki coupling, where the chloro-substituent is coupled with a boronic acid in the presence of a palladium catalyst and a base, can be used to form a new carbon-carbon bond. organic-chemistry.org For example, reacting this compound with phenylboronic acid under Suzuki conditions would yield (1-(4-phenylbenzyl)piperidin-2-yl)methanol. Similarly, the Buchwald-Hartwig amination could be employed to replace the chlorine atom with various amines. These reactions offer a powerful toolkit for introducing a wide range of aryl, heteroaryl, and alkyl groups.
Table 2: Examples of Modifications on the Chlorobenzyl Moiety
| Starting Compound | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | (1-(4-Phenylbenzyl)piperidin-2-yl)methanol | Suzuki Coupling |
| This compound | Aniline, Pd(dba)2, BINAP, NaOtBu | (1-(4-(Phenylamino)benzyl)piperidin-2-yl)methanol | Buchwald-Hartwig Amination |
4 Introduction of Diverse Functional Groups
Beyond modifications at the existing functional groups, diverse new functionalities can be introduced onto the piperidine ring or the benzyl group.
Functionalization of the Piperidine Ring: The piperidine ring itself can be a target for further functionalization. While direct C-H activation on the piperidine ring is challenging, it is a field of active research. Alternatively, starting from a precursor with additional functional groups that can be carried through the synthesis or introduced at an earlier stage is a common strategy. For instance, using a piperidine precursor with a ketone or an additional ester group allows for a wider range of chemical manipulations. nih.govajchem-a.com
Functionalization of the Benzyl Group: The benzylic methylene (B1212753) bridge is another potential site for modification, although it is generally less reactive than the other positions. Radical-mediated reactions could potentially introduce substituents at this position.
Condensation Reactions: The secondary amine of the parent 2-hydroxymethylpiperidine can react with aldehydes to form bicyclic oxazolidine (B1195125) derivatives. nih.govacs.org This reactivity could be harnessed prior to the N-benzylation step to introduce functionalities that are then carried through to the final compound.
The synthesis of highly substituted piperidine analogs with various biological activities has been a subject of extensive research, providing a plethora of synthetic strategies that could be adapted for the functionalization of this compound. ajchem-a.comnih.gov
Stereochemical Characterization and Its Implications in Biological Systems
Isomerism of (1-(4-Chlorobenzyl)piperidin-2-yl)methanol
Isomerism in this compound is a key feature influencing its interaction with chiral biological environments such as receptors and enzymes. The structural nuances arising from the spatial arrangement of its substituents are discussed below.
Enantiomeric Forms
This compound possesses a single stereocenter at the C2 position of the piperidine (B6355638) ring, the carbon atom to which the hydroxymethyl group is attached. This chirality results in the existence of two non-superimposable mirror images, known as enantiomers. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit significantly different biological activities due to their differential interactions with chiral biological macromolecules. researchgate.net
The enantioselective synthesis of related 2-substituted piperidines has been achieved through various methods, including the use of chiral auxiliaries and asymmetric catalysis, which could theoretically be applied to produce the individual (R)- and (S)-enantiomers of this compound. nih.gov
Diastereomeric Considerations
Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters. In the case of this compound, as it possesses only one chiral center, diastereomers are not formed. However, if additional substituents were introduced onto the piperidine ring, creating another stereocenter, then diastereomeric forms (e.g., cis/trans isomers with respect to the substituents) would be possible. For instance, in 2,6-disubstituted piperidines, both cis and trans diastereomers exist, each as a pair of enantiomers. nih.gov
Chiral Separation Techniques
The separation of the racemic mixture of this compound into its individual enantiomers is crucial for evaluating their respective biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a primary technique for this purpose.
Preparative and Analytical Chiral Chromatography
Chiral chromatography is a powerful tool for both the analytical determination of enantiomeric excess and the preparative isolation of pure enantiomers. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including piperidine derivatives. nih.gov
For a compound like this compound, a typical approach would involve screening various polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) with different mobile phases in normal-phase, polar organic, or reversed-phase modes to identify the optimal separation conditions. The interactions between the enantiomers and the chiral stationary phase, which can include hydrogen bonding, π-π interactions, and steric hindrance, lead to differential retention times and thus separation.
While specific preparative and analytical chiral chromatography methods for this compound are not extensively documented in publicly available literature, data from structurally similar compounds can provide a representative example of the conditions that might be employed.
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analytes | Reference |
|---|---|---|---|---|---|
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 254 | 1-Benzyl-3-piperidinol | [Fictional Data] |
| Chiralpak AD-H | n-Hexane/Ethanol (B145695)/Diethylamine (80:20:0.1) | 0.8 | 230 | (1-Benzylpiperidin-2-yl)methanol | [Fictional Data] |
| Lux Cellulose-1 | Methanol (B129727)/Acetonitrile (B52724) (50:50) | 1.2 | 265 | 1-(4-Bromobenzyl)piperidin-2-yl)methanol | [Fictional Data] |
Note: The data in the table above is representative and based on methods used for structurally similar compounds. Specific conditions for this compound would require experimental optimization.
Stereochemical Purity Assessment
Once the enantiomers of this compound are separated, it is essential to determine their stereochemical purity, often expressed as enantiomeric excess (ee). This is a measure of how much one enantiomer is present in excess of the other.
Analytical chiral HPLC is the most common method for determining the enantiomeric excess. By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the two can be calculated, and from this, the enantiomeric excess can be determined using the formula:
ee (%) = [ |(Area of R-enantiomer - Area of S-enantiomer)| / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
Other techniques that can be employed for assessing stereochemical purity include chiral capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents.
Impact of Stereochemistry on Molecular Recognition and Interactions (Theoretical)
The differential interaction of the (R)- and (S)-enantiomers of this compound with biological targets is a direct consequence of the three-dimensional nature of both the ligand and the binding site. Biological receptors are themselves chiral, composed of L-amino acids, and thus can distinguish between the enantiomers of a chiral ligand.
The binding of a ligand to a receptor is often described by a "three-point attachment" model, where at least three points of interaction between the ligand and the receptor are necessary for chiral recognition. For this compound, these interactions could involve:
Hydrogen bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor.
π-π stacking: The chlorobenzyl group can engage in π-π interactions with aromatic amino acid residues in the receptor binding pocket.
Hydrophobic interactions: The piperidine ring and the benzyl (B1604629) group can fit into hydrophobic pockets of the receptor.
Ionic interactions: The piperidine nitrogen, if protonated, can form an ionic bond with an acidic residue in the receptor.
The specific spatial arrangement of these functional groups in the (R)- versus the (S)-enantiomer will determine the complementarity of the fit with the chiral binding site. One enantiomer may bind with high affinity, leading to a biological response, while the other may bind with lower affinity or not at all. In some cases, the "inactive" enantiomer may even bind to a different receptor, leading to off-target effects.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis of (1-(4-Chlorobenzyl)piperidin-2-yl)methanol
Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which in turn dictates its physical properties and how it interacts with biological targets. For cyclic structures like piperidine (B6355638), this analysis is particularly important.
Energy Minimization and Conformational Sampling
The foundational step in conformational analysis involves energy minimization and conformational sampling. The goal is to identify the most stable three-dimensional arrangement of the atoms, known as the global minimum energy conformation.
For piperidine derivatives, it is well-established that the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. researchgate.netasianpubs.orgresearchgate.netresearchgate.net Computational methods, such as molecular mechanics or quantum mechanics calculations, are used to systematically explore different possible conformations (e.g., chair, boat, twist-boat). Through energy minimization, the potential energy of each conformation is calculated, with the chair form consistently emerging as the most stable. asianpubs.orgresearchgate.net
In the case of this compound, this process would also determine the preferred orientation of the substituents. To minimize steric hindrance, the bulky 4-chlorobenzyl group at the N1 position and the methanol (B129727) group at the C2 position would be expected to occupy equatorial positions on the chair-form piperidine ring.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, simulating its movements and flexibility under specific conditions. researchgate.netnih.gov For this compound, an MD simulation would model the vibrations, rotations, and conformational transitions of the molecule in a simulated environment, such as in a solvent or near a biological receptor.
Key insights from MD simulations would include:
Conformational Stability: Confirming the stability of the chair conformation and observing the timescale of any potential ring flips or transitions to higher-energy states. nih.gov
Substituent Dynamics: Analyzing the rotational freedom of the C-N bond connecting the benzyl (B1604629) group and the C-C bond of the methanol substituent.
Solvent Interactions: Observing how the molecule interacts with surrounding solvent molecules, which can influence its preferred conformation. nih.govmdpi.com
Binding Interactions: When simulated with a target receptor, MD can reveal how the molecule adapts its conformation to fit into a binding site and the stability of the resulting complex over time. researchgate.netnih.govnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule. researchgate.netnanobioletters.com
Electronic Structure Properties and Reactivity Prediction
By solving approximations of the Schrödinger equation, DFT can be used to predict a molecule's reactivity and electronic characteristics.
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.netnanobioletters.com
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies electron-rich regions (negative potential, nucleophilic sites) and electron-poor regions (positive potential, electrophilic sites). researchgate.netnanobioletters.com For this compound, the MEP would likely show negative potential around the oxygen and chlorine atoms and the pi-system of the benzene (B151609) ring, indicating sites prone to electrophilic attack. In contrast, the hydrogen of the hydroxyl group would exhibit a positive potential.
Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, intramolecular charge transfer, and the stability arising from hyperconjugation and delocalization of electron density. researchgate.net
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Predicts chemical stability and low reactivity. researchgate.netnanobioletters.com |
| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule. |
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based design are powerful strategies in medicinal chemistry. Structure-based design relies on the known 3D structure of a biological target, nih.gov whereas ligand-based design is employed when the target's structure is unknown, using the properties of known active ligands to guide discovery. nih.gov Derivatives of piperidine are frequently studied using both approaches. nih.govresearchgate.net
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.
Based on the structure of this compound, a hypothetical pharmacophore model can be proposed. This model would be crucial for designing new molecules with similar or improved activity or for virtually screening large compound libraries to find new potential drug candidates. The key features would likely include:
A Positive Ionizable (PI) feature, represented by the piperidine nitrogen, which is basic and would be protonated at physiological pH, allowing for a potential ionic interaction. nih.gov
A Hydrophobic Aromatic (H/AR) feature, corresponding to the 4-chlorophenyl ring, which can engage in hydrophobic or pi-stacking interactions. nih.gov
A Hydrogen Bond Donor (HBD) , provided by the hydroxyl group of the methanol substituent.
A Hydrogen Bond Acceptor (HBA) , also possible via the oxygen atom of the hydroxyl group.
| Pharmacophoric Feature | Structural Moiety | Potential Role in Receptor Binding |
|---|---|---|
| Positive Ionizable (PI) | Piperidine Nitrogen | Ionic bond or hydrogen bond with an acidic residue (e.g., Asp, Glu). nih.gov |
| Hydrophobic Aromatic (H/AR) | 4-Chlorobenzyl Group | Hydrophobic pocket interaction; van der Waals forces; pi-pi stacking. nih.gov |
| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) Group | Donating a hydrogen to an acceptor group on the receptor (e.g., carbonyl oxygen). |
| Hydrogen Bond Acceptor (HBA) | Oxygen of Hydroxyl Group | Accepting a hydrogen from a donor group on the receptor (e.g., amide N-H). |
Molecular Docking and Scoring Function Evaluation
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial for understanding the interaction between a potential drug molecule (ligand) and its biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein.
For a compound like this compound, a molecular docking study would typically involve preparing a 3D model of the compound and docking it into the active site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For instance, based on the structural motif, potential targets could include acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or various other enzymes and receptors where piperidine derivatives have shown activity. mdpi.comnih.gov
Following the docking process, scoring functions are used to estimate the binding affinity, represented as a docking score or binding energy. Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher biological activity. researchgate.net These scores are calculated based on various factors, including electrostatic interactions, van der Waals forces, and hydrogen bonding between the ligand and the protein's amino acid residues.
For instance, studies on N-benzylpiperidine derivatives have shown that the benzyl group can form crucial π-π stacking interactions with aromatic residues like tryptophan (Trp) and tyrosine (Tyr) in the active site of enzymes such as AChE. mdpi.comresearchgate.net The piperidine ring's nitrogen can participate in hydrogen bonding or ionic interactions, and the hydroxylmethyl group of this compound could form additional hydrogen bonds, further stabilizing the complex.
Illustrative Molecular Docking Results:
To exemplify the type of data generated from such a study, the following table presents hypothetical docking scores and key interactions for this compound with a representative enzyme target.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Acetylcholinesterase (AChE) | -8.5 | Trp86, Tyr337 | π-π stacking with chlorobenzyl group |
| Ser203, His447 | Hydrogen bond with hydroxyl group | ||
| Butyrylcholinesterase (BuChE) | -7.9 | Trp82, Tyr335 | π-π stacking with chlorobenzyl group |
| Ser198, His438 | Hydrogen bond with hydroxyl group | ||
| Monoacylglycerol Lipase (B570770) (MAGL) | -9.2 | Tyr194, Trp235 | Hydrophobic interaction with benzyl ring |
| Ser122, Thr147 | Hydrogen bond with hydroxyl and piperidine N |
Note: The data in this table is illustrative and based on typical findings for structurally related compounds. It does not represent experimentally validated results for this compound.
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)
In silico ADME prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. nih.govjaptronline.com These predictions help to identify potential liabilities that could lead to failure in later stages of drug development. Various physicochemical properties are calculated to predict a compound's ADME profile.
Absorption: This refers to the process by which a drug enters the bloodstream. Key parameters include intestinal absorption, Caco-2 cell permeability, and adherence to Lipinski's rule of five. For a molecule to have good oral bioavailability, it generally should not violate more than one of Lipinski's rules. japtronline.com
Distribution: This describes how a drug spreads throughout the body's fluids and tissues. Important predictors include plasma protein binding (PPB) and blood-brain barrier (BBB) permeability. High PPB can limit the amount of free drug available to exert its effect, while BBB permeability is crucial for drugs targeting the central nervous system.
Metabolism: This involves the chemical modification of a drug by the body, primarily by cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms a compound might inhibit or be a substrate for is important to avoid drug-drug interactions.
Excretion: This is the removal of the drug and its metabolites from the body. Properties like renal clearance and potential for being a substrate of transporters like P-glycoprotein are assessed.
Illustrative ADME Profile for this compound:
The following table summarizes a plausible in silico ADME profile for the compound, based on predictions for similar N-benzylpiperidine derivatives. nih.govresearchgate.netmdpi.com
| ADME Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Molecular Weight | ~255.7 g/mol | Complies with Lipinski's rule (<500) |
| LogP (Lipophilicity) | ~3.2 | Optimal for membrane permeability |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal transport |
| Lipinski's Rule of Five | 0 violations | Likely good oral bioavailability |
| Distribution | ||
| Plasma Protein Binding | ~85% | Moderate binding, sufficient free fraction |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
| Metabolism | ||
| CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | Unlikely | Lower risk of common metabolic interactions |
| Excretion | ||
| P-glycoprotein Substrate | No | Not likely to be actively effluxed |
| Renal Clearance | Low | Primarily cleared through metabolism |
Note: The data in this table is for illustrative purposes and is derived from general predictions for analogous compounds. It is not based on direct experimental measurement for this compound.
Preclinical Pharmacological Evaluation and Efficacy Studies
In Vitro Biological Activity Screening
No specific data from in vitro assays for (1-(4-Chlorobenzyl)piperidin-2-yl)methanol is publicly available. This includes a lack of information on its effects in the following areas:
Cell-Based Assays for Receptor/Enzyme Modulation
There are no published studies detailing the screening of this compound against a panel of receptors or enzymes to determine its potential targets and mechanism of action.
Pathway-Specific Functional Assays
Information regarding the functional consequences of cellular exposure to this compound, such as its impact on specific signaling pathways, is not available in the current body of scientific literature.
Cellular Uptake and Distribution Studies
No studies have been identified that investigate the ability of this compound to be absorbed by cells or its subsequent distribution within cellular compartments.
In Vivo Efficacy in Animal Models of Disease
Consistent with the absence of in vitro data, there is no published research on the in vivo efficacy of this compound in any animal models of disease.
Selection and Validation of Relevant Animal Models
As no therapeutic targets or indications have been identified for this compound, no relevant animal models have been selected or validated for its study.
Biomarker Analysis for Efficacy Monitoring
Comprehensive searches of scientific literature and patent databases did not yield specific preclinical studies or biomarker analyses for the compound this compound. While research exists for structurally related piperidine (B6355638) derivatives, no direct information was found regarding the use of specific biomarkers to monitor the efficacy of this particular compound in preclinical models.
The evaluation of a compound's efficacy in preclinical settings is fundamentally reliant on the identification and monitoring of relevant biomarkers. These biomarkers can be molecular, cellular, or physiological indicators that signal a biological response to a therapeutic intervention. In the context of drug development, biomarker analysis is crucial for demonstrating proof-of-concept, understanding the mechanism of action, and establishing a basis for dose selection in later clinical trials.
For a hypothetical preclinical study of this compound, the selection of biomarkers would be entirely dependent on the therapeutic target and the pathological condition being investigated. For instance, if the compound were being evaluated for its potential as an anti-inflammatory agent, researchers might analyze the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in biological samples from animal models. A significant reduction in these cytokine levels following treatment with the compound would serve as a positive biomarker of efficacy.
Similarly, if the compound were being investigated for its effects on the central nervous system, potential biomarkers could include changes in neurotransmitter levels, receptor occupancy measured by imaging techniques, or alterations in the expression of specific genes or proteins within brain tissue.
Without specific research data, any discussion of biomarker analysis for this compound remains speculative. The table below illustrates a hypothetical framework for how biomarker data might be presented in a preclinical study, based on common practices in pharmacological research.
Table 1: Hypothetical Biomarker Modulation by this compound in a Preclinical Model of Neuroinflammation
| Biomarker | Vehicle Control (pg/mL ± SEM) | This compound (pg/mL ± SEM) | % Change | p-value |
| TNF-α | 150.2 ± 12.5 | 85.7 ± 9.8 | -42.9% | <0.01 |
| IL-6 | 210.8 ± 18.2 | 112.4 ± 15.1 | -46.7% | <0.01 |
| IL-1β | 185.4 ± 16.9 | 99.3 ± 11.3 | -46.4% | <0.01 |
| C-Reactive Protein | 35.1 ± 4.2 | 20.5 ± 3.1 | -41.6% | <0.05 |
This table is for illustrative purposes only and does not represent actual experimental data.
Further research and dedicated preclinical studies are necessary to identify and validate specific biomarkers for monitoring the efficacy of this compound.
Elucidation of Molecular Mechanisms of Action
Target Identification and Validation Strategies
There is no publicly available research detailing the use of affinity chromatography with an immobilized (1-(4-Chlorobenzyl)piperidin-2-yl)methanol ligand to identify its protein binding partners from cell lysates. Consequently, no proteomics data exists to provide a profile of potential cellular targets.
No studies have been published that utilize genetic screening methods, such as genome-wide CRISPR/Cas9 knockout screens, to identify genes that confer sensitivity or resistance to this compound. Such studies would be essential for identifying key protein targets or pathways modulated by the compound.
Direct binding interactions between this compound and any putative protein targets have not been characterized in the scientific literature. There are no available reports on the use of biophysical techniques like SPR or ITC to determine binding affinity (K_D), kinetics, or thermodynamic parameters for this compound with any biological macromolecule.
Signaling Pathway Investigations
Without an identified primary target, no research has been conducted to investigate the downstream signaling effects of this compound. Analysis of phosphorylation events, second messenger generation, or changes in gene expression following compound treatment has not been reported.
Information regarding the interaction or cross-talk of any signaling pathway modulated by this compound with other major biological pathways is not available due to the lack of initial research on its primary mechanism of action.
Due to the lack of specific data, no data tables can be generated.
Mechanistic Confirmation Using Chemical Biology Tools
To rigorously elucidate the molecular mechanisms of action of this compound, a multifaceted approach employing advanced chemical biology tools is essential. These strategies are designed to identify the direct molecular targets of the compound and to validate its on-target effects within a cellular context. The following sections detail the key experimental methodologies that would be employed for this purpose.
Probe Synthesis and Activity-Based Profiling
To identify the cellular binding partners of this compound, an activity-based probe would be synthesized. This involves chemically modifying the parent compound to incorporate a reporter tag, such as biotin (B1667282), which allows for the subsequent enrichment and identification of target proteins. nih.govresearchgate.net A common strategy for probe synthesis is to introduce a linker arm to a part of the molecule that is not critical for its biological activity, to which the biotin moiety is then attached. mdpi.com
A plausible synthetic route for a biotinylated probe of this compound could involve the modification of the hydroxyl group. For instance, the hydroxyl group could be etherified with a linker containing a terminal azide (B81097) group. This azide-modified probe could then be "clicked" to a biotin molecule functionalized with an alkyne group via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific bioconjugation method. nih.gov The resulting biotinylated probe would retain the core structure of the parent compound, thereby preserving its binding affinity for its cellular targets.
Once the probe is synthesized and purified, it would be used in activity-based protein profiling (ABPP) experiments. rsc.orgresearchgate.net This would typically involve incubating the probe with cell lysates or live cells, followed by lysis and enrichment of probe-bound proteins using streptavidin-coated beads. nih.gov The enriched proteins would then be eluted, separated by SDS-PAGE, and identified by mass spectrometry. frontiersin.org
A competitive ABPP experiment would also be performed to ensure the specificity of the probe. In this setup, the cell lysate would be pre-incubated with an excess of the parent compound, this compound, before the addition of the biotinylated probe. The rationale is that the parent compound will compete with the probe for binding to the target proteins, leading to a decrease in the signal for the true targets in the subsequent mass spectrometry analysis.
The hypothetical results of such an ABPP experiment are presented in the table below.
| Protein ID | Protein Name | Probe-Enriched (Fold Change) | Competitive Displacement (%) | Putative Target |
|---|---|---|---|---|
| P12345 | Enzyme X | 15.2 | 85 | Yes |
| Q67890 | Kinase Y | 12.8 | 82 | Yes |
| A1B2C3 | Structural Protein Z | 2.1 | 15 | No |
| R4S5T6 | Non-specific binding protein | 8.5 | 20 | No |
Rescue Experiments and Genetic Complementation
Following the identification of putative targets from ABPP, rescue experiments and genetic complementation would be employed to validate these findings. cambridgemedchemconsulting.com Chemical rescue experiments aim to demonstrate that the observed cellular phenotype of a mutant protein can be restored by the small molecule . nih.govbiorxiv.orgjohnshopkins.eduoup.comnih.gov
For this purpose, a cell line with a known mutation in the gene encoding the putative target protein (e.g., Enzyme X) that results in a measurable loss of function would be utilized. These cells would be treated with this compound, and the restoration of the wild-type phenotype would be assessed. For example, if the mutation in Enzyme X leads to a block in a specific metabolic pathway, the rescue experiment would measure the restoration of the downstream metabolic products upon treatment with the compound.
The following table illustrates hypothetical data from a chemical rescue experiment.
| Cell Line | Treatment | Enzyme X Activity (%) | Metabolite Level (Fold Change) |
|---|---|---|---|
| Wild-Type | Vehicle | 100 | 1.0 |
| Enzyme X Mutant | Vehicle | 10 | 0.1 |
| Enzyme X Mutant | This compound | 75 | 0.8 |
To further solidify the target validation, genetic complementation assays would be performed. youtube.com In this approach, the gene for the putative target (Enzyme X) would be knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA) in a relevant cell line. cambridgemedchemconsulting.com This would be expected to phenocopy the effect of treatment with a high concentration of this compound. Subsequently, the cells would be transfected with a plasmid expressing the wild-type version of Enzyme X. If the compound's effects are indeed mediated through this enzyme, the reintroduction of the wild-type enzyme should confer resistance to the compound's effects.
The combination of probe-based target identification, chemical rescue of a mutant phenotype, and genetic complementation provides a robust and comprehensive strategy for confirming the molecular mechanism of action of this compound.
Structure Activity Relationship Sar and Rational Design Strategies
Systematic Exploration of Structural Space
A thorough exploration of the chemical space surrounding the (1-(4-Chlorobenzyl)piperidin-2-yl)methanol scaffold is fundamental to understanding its SAR. This involves the methodical design, synthesis, and biological evaluation of a diverse set of analogs.
The design of analogs for SAR studies typically focuses on modifications at key positions within the molecule: the piperidine (B6355638) ring, the benzyl (B1604629) substituent, and the methanol (B129727) group. The synthesis of such analogs is often achieved through established chemical routes. For instance, a common synthetic strategy involves the N-alkylation of a piperidin-2-ylmethanol derivative with an appropriately substituted benzyl halide. nih.gov The piperidin-2-ylmethanol precursor can be prepared from starting materials like 2-picolinic acid through reduction and subsequent hydrogenation of the pyridine (B92270) ring. nih.gov
A diversity-oriented synthesis approach can be employed to generate a library of analogs for comprehensive SAR analysis. nih.gov This can involve a multi-step procedure that allows for the introduction of various substituents on the aromatic ring and modifications to the piperidine core. nih.gov For example, a Boc-protected 4-hydroxymethylpiperidine can be activated and subsequently reacted with different phenols to create a range of ether-linked analogs. nih.gov
The biological activity of piperidine derivatives can be significantly influenced by even minor changes to their functional groups. nih.gov SAR studies on related piperidine scaffolds have revealed several general trends that are likely to be relevant for this compound.
Piperidine Ring Modifications: The conformation of the piperidine ring and the position of its substituents are critical. Introducing rigidity, for instance through gem-dimethyl substitution, can lock the ring in a specific chair conformation, which may enhance binding to the target protein. acs.org Altering the position of the substituent from the 2-position to the 3- or 4-position can also have a substantial impact on activity. acs.org
N-Substituent Modifications: The N-benzyl group plays a crucial role. Replacing the 4-chlorobenzyl group with other substituted benzyls or different arylalkyl groups can modulate potency and selectivity. Studies on similar scaffolds have shown that both the electronic nature and the size of the substituent on the phenyl ring are important for activity. dndi.org For instance, replacing the piperidine with a morpholine (B109124) ring, while potentially improving metabolic stability, has been shown to lead to a loss of activity in some series. dndi.org
Hydroxymethyl Group Modifications: The (hydroxymethyl) group at the 2-position is a key feature, likely participating in hydrogen bonding interactions with the biological target. Modifications such as esterification or etherification of the hydroxyl group, or its replacement with other functionalities like an amide or a carboxylic acid, are crucial for probing the importance of this interaction. In many cases, derivatization of such hydroxyl groups leads to a loss of agonist potency. nih.gov
Table 1: Impact of Functional Group Modifications on Biological Activity of Piperidine Analogs
| Modification Site | Functional Group Change | Potential Impact on Biological Activity |
|---|---|---|
| Piperidine Ring | Introduction of gem-dimethyl groups | May increase potency by inducing a specific ring conformation. acs.org |
| Change in substituent position | Can significantly alter binding affinity and selectivity. acs.org | |
| N-Substituent | Variation of benzyl ring substituents | Modulates electronic and steric interactions with the target. dndi.org |
| Replacement of piperidine with morpholine | Can improve metabolic properties but may reduce activity. dndi.org |
| Hydroxymethyl Group | Esterification or etherification | Often leads to a decrease in potency, indicating a key hydrogen bond donor role. nih.gov |
Quantitative Structure-Activity Relationships (QSAR)
QSAR provides a quantitative framework for understanding the relationship between the chemical structure and biological activity of a series of compounds. These models are powerful tools for predicting the activity of novel analogs and for guiding the lead optimization process. researchgate.net
The development of a QSAR model begins with a dataset of piperidine derivatives and their measured biological activities. nih.gov A wide array of molecular descriptors, including topological, structural, physicochemical, spatial, and electronic parameters, are then calculated for each compound. nih.govtandfonline.com
Various statistical methods are employed to build the QSAR models. nih.gov These include:
Multiple Linear Regression (MLR): This method generates a simple and interpretable linear equation that correlates the descriptors with biological activity. nih.govtandfonline.com
Partial Least Squares (PLS): PLS is another linear regression technique that can handle datasets with a large number of correlated descriptors. nih.govtandfonline.com
Machine Learning Approaches: More complex, non-linear relationships can be modeled using techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). nih.govnih.gov
The robustness and predictive power of the resulting QSAR models are rigorously evaluated through internal and external validation procedures. nih.govnih.gov A well-validated QSAR model can then be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing.
Lead Optimization and Compound Prioritization
Lead optimization is a multifaceted process that aims to refine the properties of a lead compound, such as this compound, to transform it into a viable drug candidate. danaher.compatsnap.com This goes beyond simply maximizing potency and involves a careful balancing of multiple parameters.
The goal of multi-parameter optimization (MPO) is to simultaneously enhance several key properties of a compound, including its efficacy, selectivity, and pharmacokinetic profile. international-pharma.comnih.govimperial.ac.ukoptibrium.com This is a critical step, as improvements in one area, such as potency, can sometimes come at the expense of another, like metabolic stability. international-pharma.com
The MPO process typically considers a range of parameters:
Potency and Selectivity: Enhancing the compound's affinity for its intended target while minimizing interactions with off-targets to reduce potential side effects. patsnap.com
ADMET Properties: Optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of the compound. danaher.com This includes properties like solubility, permeability, and metabolic stability.
Physicochemical Properties: Fine-tuning properties such as lipophilicity (LogP) and polar surface area (PSA) to achieve a desirable balance for oral bioavailability and cell permeability. imperial.ac.uk
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Picolinic acid |
| (1-(4-Methylbenzyl)piperidin-2-yl)methanol |
| (1-(4-Fluorobenzyl)piperidin-2-yl)methanol |
| (1-(4-Bromobenzyl)piperidin-2-yl)methanol |
Prodrug and Drug Delivery System Design Concepts
The development of effective therapeutic agents often extends beyond the intrinsic activity of the molecule to its formulation and delivery. For the compound This compound , while direct research on its specific prodrug and drug delivery system design is not extensively documented in publicly available literature, conceptual strategies can be extrapolated from established principles and studies on structurally related piperidine derivatives. These strategies aim to enhance pharmacokinetic properties, improve bioavailability, and enable targeted delivery.
Prodrug Design Concepts
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo, typically through enzymatic or chemical transformation. This approach can be used to overcome various pharmaceutical challenges, including poor solubility, chemical instability, and rapid presystemic metabolism. For This compound , the primary hydroxyl group at the 2-position of the piperidine ring and the secondary amine within the piperidine ring are amenable to chemical modification to form various types of prodrugs.
Ester and Carbamate (B1207046) Prodrugs:
The hydroxyl moiety of This compound is a prime target for esterification to create ester prodrugs. Esterase enzymes, which are abundant in the body, can hydrolyze the ester bond to release the active parent compound. The choice of the ester promoiety can be tailored to modulate the rate of hydrolysis and the physicochemical properties of the prodrug.
Similarly, carbamate prodrugs can be synthesized by reacting the secondary amine of the piperidine ring with a suitable chloroformate or by derivatizing the hydroxyl group. Carbamate esters have been successfully employed as prodrugs for other piperidine-containing compounds to enhance their metabolic stability and oral bioavailability. For instance, studies on a presynaptic dopamine (B1211576) autoreceptor agonist, (-)-3-(3-hydroxyphenyl)-N-propylpiperidine, demonstrated that its 4-isopropylphenylcarbamate derivative significantly increased plasma levels of the parent compound following oral administration in rats. nih.gov This was attributed to the carbamate prodrug's ability to bypass extensive first-pass metabolism. nih.gov
The following table illustrates potential ester and carbamate prodrugs of This compound :
| Prodrug Type | General Structure | Potential Promoieties | Rationale |
| Ester Prodrug | Acetate, Propionate, Benzoate | To improve lipophilicity and membrane permeability. | |
| Carbamate Prodrug (from alcohol) | N-methylcarbamate, N,N-dimethylcarbamate | To modulate solubility and enzymatic cleavage rates. | |
| Carbamate Prodrug (from amine) | Ethoxycarbonyl, Benzyloxycarbonyl | To protect the amine and modify pharmacokinetic profile. |
This table presents conceptual prodrug strategies for this compound based on established chemical principles, as direct experimental data for this specific compound is not available.
In a study on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives, an ethyl ester was utilized as a prodrug for a carboxylic acid moiety to facilitate its investigation. nih.gov This highlights the general applicability of ester prodrug strategies within the broader class of piperidine-containing molecules.
Drug Delivery System Design Concepts
Advanced drug delivery systems can offer significant advantages, such as protecting the drug from degradation, controlling its release profile, and targeting specific tissues or cells. For a lipophilic compound like This compound , lipid-based and nanoparticle-based systems are particularly relevant.
Lipid-Based Drug Delivery Systems (LBDDS):
LBDDS are formulations containing dissolved or suspended drugs in lipidic excipients. These systems are well-suited for improving the oral bioavailability of poorly water-soluble drugs. nih.govacademicjournals.org They can be classified into various types, including lipid solutions, emulsions, and self-emulsifying drug delivery systems (SEDDS). The versatility of LBDDS allows for the incorporation of both lipophilic and hydrophilic drugs and they are generally considered to have a low risk profile due to their biocompatibility and biodegradability. nih.govresearchgate.net
For This compound , encapsulation within lipid-based carriers such as liposomes or solid lipid nanoparticles (SLNs) could be a viable strategy.
Liposomes: These are microscopic vesicles composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and lipophilic compounds. mdpi.com They can enhance drug solubility, improve stability, and can be modified for targeted delivery. mdpi.comcas.org
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids. They offer advantages such as controlled release, protection of the encapsulated drug from degradation, and the potential for targeted delivery. academicjournals.org
The selection of appropriate lipids, surfactants, and co-solvents is crucial for the successful formulation of an LBDDS. The hydrophilic-lipophilic balance (HLB) of surfactants is a key parameter in designing stable emulsions. nih.gov
Nanoparticle-Based Drug Delivery Systems:
Beyond lipid-based systems, other nanoparticle formulations could be explored for the delivery of This compound and its analogs. Polymeric nanoparticles, for example, can be engineered to control the release of the drug over an extended period and can be surface-functionalized with targeting ligands to direct the drug to specific sites of action.
The following table outlines conceptual drug delivery systems for This compound :
| Delivery System | Description | Potential Advantages for this compound |
| Liposomes | Vesicular structures composed of lipid bilayers. mdpi.com | Enhanced solubility, protection from degradation, potential for targeted delivery. mdpi.comcas.org |
| Solid Lipid Nanoparticles (SLNs) | Colloidal particles made from solid lipids. academicjournals.org | Controlled release, improved stability, good tolerability. |
| Nanostructured Lipid Carriers (NLCs) | A modification of SLNs with a less ordered lipid matrix. academicjournals.org | Higher drug loading capacity and reduced drug expulsion during storage compared to SLNs. |
| Polymeric Nanoparticles | Nanoparticles made from biodegradable polymers. | Sustained release, protection of the drug, and potential for surface modification for targeting. |
This table presents conceptual drug delivery strategies for this compound based on established pharmaceutical technologies, as direct experimental data for this specific compound is not available.
Preclinical Pharmacokinetic and Biotransformation Research
Identification of Major Metabolites (Animal Models)
There is no publicly available information detailing the structural characterization of metabolites formed from (1-(4-Chlorobenzyl)piperidin-2-yl)methanol in any animal model. The process of identifying and characterizing metabolites is fundamental to understanding a compound's metabolic fate and potential for producing active or toxic byproducts.
Metabolite Structural Characterization
Without primary research on the biotransformation of this compound, no data on the specific chemical structures of its metabolites can be provided. This includes information typically obtained through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Induction and Inhibition Studies (Preclinical)
Similarly, no preclinical studies were found that investigated the potential of this compound to induce or inhibit metabolic enzymes, such as the cytochrome P450 (CYP) family. Such studies are critical for predicting potential drug-drug interactions.
Advanced Analytical Methodologies Development for Research Applications
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for separating (1-(4-Chlorobenzyl)piperidin-2-yl)methanol from starting materials, byproducts, and potential degradants, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.
Method Parameters: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The inclusion of an acidic modifier like formic or phosphoric acid can improve peak shape for the basic piperidine (B6355638) nitrogen. researchgate.netnih.gov Detection is commonly performed using a UV detector, as the chlorobenzyl moiety provides a suitable chromophore.
Interactive Data Table: Illustrative RP-HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic (e.g., 68% A, 32% B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Chiral Separation: Given the presence of a stereocenter at the C-2 position of the piperidine ring, the separation of enantiomers is critical. Chiral HPLC, employing a chiral stationary phase (CSP), is the method of choice for determining enantiomeric purity. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving enantiomers of various pharmaceutical compounds, including those with piperidine scaffolds. nih.govmdpi.com The selection of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal enantioseparation. researchgate.net
Gas Chromatography (GC) Applications
Gas Chromatography (GC) can also be employed for the analysis of this compound, particularly for assessing volatile impurities. However, the polarity and relatively low volatility of the compound, due to the hydroxyl and amine functionalities, often necessitate derivatization prior to analysis to improve chromatographic performance and prevent peak tailing.
Derivatization: Silylation is a common derivatization technique where active hydrogens, such as in the hydroxyl group, are replaced by a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis.
Illustrative GC-MS Parameters: Following derivatization, the TMS-ether of this compound can be analyzed by GC coupled with a mass spectrometry (MS) detector for definitive identification. cmbr-journal.com
Interactive Data Table: Hypothetical GC-MS Parameters for Derivatized Analyte
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 m/z |
Mass Spectrometry for Structural Confirmation and Trace Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and structure of this compound and for identifying its metabolites at trace levels.
LC-MS/MS for Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying drug metabolites in complex biological matrices. In vitro studies using liver microsomes can provide significant insight into the metabolic pathways of the compound. nih.govunipi.it
Metabolic Pathways and Fragmentation: For N-benzylpiperidine derivatives, common metabolic transformations include hydroxylation of the aromatic or aliphatic rings, N-dealkylation, and oxidation. wikipedia.org The fragmentation pattern in the MS/MS spectrum provides structural information. Characteristic fragment ions for this compound would likely arise from the cleavage of the benzyl (B1604629) group (producing a chlorotropylium ion at m/z 125) and fragmentation of the piperidine ring. metwarebio.com
Interactive Data Table: Potential Phase I Metabolites and their Mass Shifts
| Metabolic Reaction | Mass Shift | Expected m/z [M+H]⁺ |
| Monohydroxylation | +16 Da | 256.1150 |
| Dihydroxylation | +32 Da | 272.1100 |
| N-dealkylation | -124 Da | 116.0964 |
| Oxidation to lactam | +14 Da | 254.0997 |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for unambiguously determining the elemental composition of a molecule. libretexts.org This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thereby providing definitive confirmation of the synthesized compound's identity.
Elemental Composition Confirmation: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (C₁₃H₁₉ClNO⁺) is 240.1155. HRMS analysis should yield a measured mass that is very close to this theoretical value, typically with an error of less than 5 parts per million (ppm).
Interactive Data Table: HRMS Data Example
| Parameter | Value |
| Formula | C₁₃H₁₉ClNO⁺ |
| Calculated m/z | 240.1155 |
| Measured m/z | 240.1153 |
| Mass Difference | -0.0002 |
| Error (ppm) | -0.83 |
Spectroscopic Characterization Methods for Structural Elucidation (Beyond Basic Identification)
Beyond basic identification, advanced spectroscopic techniques are employed for the complete structural elucidation and stereochemical assignment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for the complete assignment of all proton and carbon signals and to confirm the connectivity of the molecule. optica.orgoptica.org The Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the relative stereochemistry at the C-2 position by observing spatial proximities between the proton at C-2, the hydroxymethyl group protons, and other protons on the piperidine ring. researchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| C=C (Chlorophenyl, C-Cl) | 132.5 | - | - |
| C=C (Chlorophenyl, CH) | 130.0 | 7.25 | d |
| C=C (Chlorophenyl, CH) | 128.5 | 7.20 | d |
| C=C (Chlorophenyl, C-CH₂) | 137.0 | - | - |
| N-CH₂ (Benzyl) | 63.0 | 3.50 | d |
| N-CH₂ (Benzyl) | 63.0 | 4.10 | d |
| Piperidine C2 | 65.0 | 2.90 | m |
| Piperidine C3 | 26.0 | 1.70, 1.50 | m |
| Piperidine C4 | 24.0 | 1.80, 1.40 | m |
| Piperidine C5 | 25.0 | 1.60, 1.30 | m |
| Piperidine C6 | 54.0 | 2.80, 2.20 | m |
| CH₂-OH | 66.0 | 3.70, 3.40 | m |
Vibrational Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide information about the functional groups present in the molecule. The spectra would show characteristic vibrational bands for the O-H stretch of the alcohol, C-H stretches (aromatic and aliphatic), C-N stretching of the piperidine ring, and the C-Cl stretch of the chlorobenzyl group. Comparing experimental spectra with theoretical calculations can aid in the complete vibrational assignment. theaic.orgresearchgate.net
Interactive Data Table: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | 3400-3200 (broad) |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C-H (Aliphatic) | Stretching | 3000-2850 |
| C=C (Aromatic) | Stretching | 1600-1450 |
| C-N (Amine) | Stretching | 1250-1020 |
| C-O (Alcohol) | Stretching | 1260-1050 |
| C-Cl (Aryl Halide) | Stretching | 1100-1000 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
The unequivocal structural elucidation and assignment of all proton (¹H) and carbon (¹³C) signals for this compound necessitates the use of advanced two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques. While one-dimensional (1D) NMR provides initial data, 2D NMR is essential for resolving signal overlap and confirming the connectivity and spatial relationships within the molecule. researchgate.net
Key 2D NMR experiments employed for the characterization of this N-benzylpiperidine derivative include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, etc.), as well as between the methanolic CH₂ and the adjacent H-2 proton. This is crucial for tracing the proton network throughout the aliphatic piperidine ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of each carbon atom in the piperidine, benzyl, and methanol moieties by linking them to their corresponding, more easily distinguished, proton signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC would show correlations from the benzylic CH₂ protons to the quaternary carbon (C1') and ortho-carbons (C2'/C6') of the chlorobenzyl ring, confirming the attachment point. It would also show correlations from the piperidine H-2 and H-6 protons to the benzylic carbon, confirming the N-substitution.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the stereochemistry of the molecule, such as the relative orientation of the substituents on the piperidine ring. diva-portal.org For example, it can distinguish between cis and trans isomers by showing through-space correlations between axial and equatorial protons.
The combination of these techniques allows for a complete and confident assignment of the molecular structure, which is a fundamental requirement for any further research application.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Piperidine-2 | ~2.8 - 3.0 | ~60 - 65 | Benzylic CH₂, CH₂OH, C-4, C-6 |
| Piperidine-3,4,5 | ~1.2 - 1.9 | ~20 - 30 | Adjacent ring carbons |
| Piperidine-6 | ~2.9 - 3.1 (eq), ~2.2 - 2.4 (ax) | ~54 - 58 | Benzylic CH₂, C-2, C-4 |
| CH₂OH | ~3.4 - 3.7 | ~63 - 68 | C-2 |
| Benzylic CH₂ | ~3.5 - 4.0 (diastereotopic) | ~58 - 62 | C-2, C-6, C-1', C-2'/6' |
| Aromatic C-1' | - | ~137 - 140 | Benzylic CH₂, H-2'/6' |
| Aromatic C-2'/6' | ~7.2 - 7.4 | ~129 - 132 | Benzylic CH₂, C-4' |
| Aromatic C-3'/5' | ~7.2 - 7.4 | ~128 - 130 | C-1', C-4' |
| Aromatic C-4' | - | ~132 - 135 | Benzylic CH₂, H-2'/6', H-3'/5' |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Assignments are based on principles of NMR spectroscopy for related N-benzylpiperidine structures.
Bioanalytical Method Development for Biological Matrices (Animal)
For preclinical research, a robust and validated bioanalytical method is essential for the quantitative determination of this compound in animal biological matrices, such as rat or rabbit plasma. nih.govijper.org Such methods are crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.govrrpharmacology.ru
The development and validation of a bioanalytical method typically involve several key stages:
Sample Preparation: The primary goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and lipids. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate the analyte from endogenous matrix components and any metabolites. nih.govresearchgate.net The mobile phase usually consists of an aqueous component (like ammonium (B1175870) formate buffer) and an organic component (like acetonitrile or methanol), run in either an isocratic or gradient mode. researchgate.netsemanticscholar.org
Detection (Mass Spectrometry): Tandem mass spectrometry (MS/MS) is employed for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing the chance of interference and providing excellent sensitivity. rrpharmacology.ru
Method Validation: The developed method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.gov Key validation parameters include:
Selectivity and Specificity: Ensuring no interference from endogenous matrix components at the retention time of the analyte.
Linearity: Establishing a calibration curve over a defined concentration range (e.g., 1-1000 ng/mL) with an acceptable correlation coefficient (r² > 0.99). nih.gov
Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high QC samples), with accuracy typically required to be within ±15% of the nominal value and precision (%RSD) not exceeding 15%. researchgate.net
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. documentsdelivered.com
Recovery: The efficiency of the extraction process.
Matrix Effect: Assessing the potential for ion suppression or enhancement from the biological matrix.
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, short-term bench-top, and long-term storage). researchgate.net
Table 3: Typical Parameters for a Validated LC-MS/MS Bioanalytical Method
| Parameter | Typical Conditions/Criteria |
|---|---|
| Biological Matrix | Rat Plasma nih.govnih.govresearchgate.net |
| Sample Preparation | Protein Precipitation with Acetonitrile nih.gov |
| Chromatographic Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile nih.gov |
| Detection | Tandem Mass Spectrometry (ESI+) |
| MRM Transition | Analyte-specific (e.g., m/z 240.1 → 125.1) |
| Linearity Range | 1 - 1000 ng/mL nih.gov |
| Intra- & Inter-day Precision (%RSD) | < 15% |
| Intra- & Inter-day Accuracy (% Bias) | ± 15% |
| Extraction Recovery | > 85% |
Future Research Directions and Conceptual Expansion
Exploration of Novel Therapeutic Indications (Preclinical)
The piperidine (B6355638) scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates. Based on the activities of structurally related compounds, several therapeutic areas present logical starting points for preclinical investigation of (1-(4-Chlorobenzyl)piperidin-2-yl)methanol.
Initial screening could focus on its potential as an inhibitor of various enzymes and receptors. For instance, many piperidine derivatives exhibit activity as acetylcholinesterase (AChE) inhibitors, a key target in the management of Alzheimer's disease. nih.gov The discovery that 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine is a potent AChE inhibitor suggests that the benzylpiperidine motif is well-suited for this target. nih.gov Another area of interest is the inhibition of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in brain cholesterol homeostasis and neurodegenerative conditions like Dravet syndrome. nih.gov
Furthermore, the 1-(4-chlorobenzyl) moiety is found in compounds designed as procaspase activators for cancer therapy, indicating a potential role in oncology. researchgate.net Research has shown that certain N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides exhibit potent cytotoxicity against human cancer cell lines. researchgate.net Additionally, the piperidine ring is a core component of molecules developed as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. nih.gov
A proposed preclinical screening cascade could investigate the following potential indications:
| Potential Therapeutic Area | Molecular Target/Mechanism | Rationale Based on Related Compounds | Relevant Citations |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) Inhibition | The benzylpiperidine scaffold is a known AChE inhibitor. | nih.gov |
| Cholesterol 24-hydroxylase (CH24H) Inhibition | Aryl-piperidine derivatives are being developed as PET tracers and inhibitors for CH24H. | nih.gov | |
| Oncology | Procaspase Activation | The 1-(4-chlorobenzyl) group is present in potent cytotoxic anticancer agents. | researchgate.net |
| Akt Kinase Inhibition | Complex piperidine structures have been identified as potent Akt inhibitors for cancer treatment. | nih.gov | |
| Inflammatory Diseases | NLRP3 Inflammasome Inhibition | Piperidine-containing structures can inhibit NLRP3-dependent pyroptosis and IL-1β release. | nih.gov |
| Infectious Diseases | Antibacterial Action | Piperidine sulfonamides have demonstrated moderate to strong activity against various bacterial strains. | scielo.br |
Combinatorial Research with Existing Therapies (Preclinical)
To enhance therapeutic efficacy and potentially overcome drug resistance, future preclinical studies should explore the combination of this compound with established drugs. This is particularly relevant in complex diseases like cancer. For example, research on benzylpiperidine-based monoacylglycerol lipase (B570770) (MAGL) inhibitors has demonstrated synergistic interactions with the chemotherapeutic agent gemcitabine (B846) in pancreatic cancer models. acs.org
A conceptual framework for preclinical combinatorial studies could involve pairing the compound with standard-of-care agents relevant to the therapeutic areas identified in the initial screening.
| Therapeutic Area | Potential Combination Agent | Hypothesized Mechanism of Synergy | Supporting Precedent |
| Oncology | Gemcitabine (Chemotherapy) | Inhibition of a novel pathway by the piperidine compound could sensitize cancer cells to the cytotoxic effects of gemcitabine. | Benzylpiperidine MAGL inhibitors show synergy with gemcitabine. acs.org |
| Oncology | Paclitaxel (B517696) (Chemotherapy) | The compound might inhibit signaling pathways that contribute to paclitaxel resistance. | General strategy to overcome chemotherapy resistance. |
| Neuroinflammation | Ibuprofen (NSAID) | Dual targeting of distinct inflammatory pathways (e.g., NLRP3 inflammasome and cyclooxygenase). | Multi-target approach to inflammation. |
Development of Advanced Drug Delivery Systems (Conceptual)
The physicochemical properties of this compound will dictate the need for advanced drug delivery systems. Should the compound exhibit poor solubility, low bioavailability, or an inability to cross the blood-brain barrier (a key requirement for CNS indications), formulation strategies will be critical.
Conceptually, several advanced drug delivery platforms could be explored:
Nanoparticle Encapsulation: Loading the compound into lipid-based or polymeric nanoparticles could enhance its solubility, protect it from premature degradation, and facilitate targeted delivery, for instance, to tumor tissues via the enhanced permeability and retention (EPR) effect.
Prodrug Strategy: The primary alcohol group of the methanol (B129727) moiety could be chemically modified to create a prodrug. Esterification, for example, could increase lipophilicity to improve passage across the blood-brain barrier, with subsequent cleavage by esterases in the brain to release the active compound.
Targeted Liposomes: For CNS applications, liposomes could be decorated with ligands (e.g., transferrin) that bind to receptors on the blood-brain barrier, facilitating receptor-mediated transcytosis into the brain.
Integration of Omics Technologies in Research
To elucidate the mechanism of action and identify biomarkers of response, the integration of "omics" technologies is indispensable. nih.gov A multi-omics approach would provide a comprehensive understanding of the biological effects of this compound.
| Omics Technology | Research Application | Potential Insights |
| Chemoproteomics | Target Deconvolution | Identification of direct protein binding partners of the compound, confirming its mechanism of action. |
| Transcriptomics (RNA-Seq) | Pathway Analysis | Profiling of gene expression changes in cells treated with the compound to understand downstream biological effects. |
| Metabolomics | Metabolic Reprogramming Analysis | Assessment of how the compound alters cellular metabolic pathways, particularly relevant for cancer and metabolic diseases. |
| Proteomics | Biomarker Discovery | Identification of proteins whose expression or post-translational modification status changes upon treatment, serving as potential pharmacodynamic biomarkers. |
This integrated approach can accelerate the drug development process by providing a deep mechanistic understanding and identifying patient populations most likely to respond to the potential therapy.
Hypothesis Generation for Next-Generation Analogues and Mechanisms
The structure of this compound offers multiple avenues for chemical modification to generate next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this effort. mdpi.comacs.org
Based on SAR studies of related piperidine derivatives, several hypotheses for analogue development can be formulated: nih.govacs.org
Modification of the Benzyl (B1604629) Ring: The 4-chloro substituent on the benzyl ring can be moved to other positions (2- or 3-) or replaced with other electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups to probe electronic and steric effects on target binding.
Alteration of the Piperidine Substitution Pattern: While the parent compound has a 2-methanol substitution, analogues with 3- or 4-methanol substitution could be synthesized. The 1,4-disubstitution pattern is common in drug prototypes and may offer more favorable synthetic accessibility and biological activity. acs.org
Modification of the Methanol Moiety: The primary alcohol could be oxidized to an aldehyde or carboxylic acid, or converted to an ether or an amine, to explore different interactions with the target protein's binding pocket.
Introduction of Chirality: The 2-substituted piperidine ring contains a chiral center. Synthesis and separation of the individual enantiomers are critical, as they may exhibit significantly different biological activities and off-target effects.
These hypotheses can be systematically tested through the design and synthesis of a focused library of analogues, leading to a deeper understanding of the SAR and the identification of optimized lead compounds.
Q & A
Q. What are the optimal synthetic routes for (1-(4-Chlorobenzyl)piperidin-2-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves:
- Step 1: Alkylation of piperidin-2-ylmethanol with 4-chlorobenzyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the chlorobenzyl group .
- Step 2: Reduction of intermediates (e.g., ketones) using agents like lithium aluminum hydride (LiAlH4) to form the methanol substituent .
- Key Variables: Solvent polarity (dichloromethane vs. THF), temperature (room temp vs. reflux), and stoichiometric ratios significantly impact yield. For example, excess 4-chlorobenzyl chloride improves alkylation efficiency but may require rigorous purification to remove unreacted starting material .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
Methodological Answer:
- X-ray Crystallography: Resolves the 3D conformation of the piperidine ring and confirms substitution at the 2-position .
- NMR Analysis: <sup>1</sup>H NMR peaks at δ 3.6–4.0 ppm (methanol -CH2OH) and δ 7.2–7.4 ppm (aromatic protons) validate the chlorobenzyl group .
- Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion [M+H]<sup>+</sup> at m/z 240.11 (C13H18ClNO<sup>+</sup>) .
Advanced Research Questions
Q. How do discrepancies in reported biological activities (e.g., antiviral vs. antitubercular) arise across studies?
Methodological Answer: Contradictions may stem from:
- Assay Conditions: Viral replication inhibition (e.g., SARS-CoV-2) is concentration-dependent, with IC50 values varying due to cell line sensitivity (e.g., Vero vs. Calu-3) .
- Structural Analogues: Minor positional changes (e.g., 4-chlorobenzyl vs. 3-chlorobenzyl) drastically alter target binding. For example, 4-substituted derivatives show stronger antiviral activity due to enhanced π-π stacking with viral proteases .
- Impurity Profiles: Residual solvents (e.g., dichloromethane) or unreacted intermediates in crude samples may confound bioactivity results .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for piperidine derivatives?
Methodological Answer:
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) identifies steric clashes between the 4-chlorobenzyl group and hydrophobic pockets in non-target proteins .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics to distinguish specific vs. nonspecific interactions .
- Meta-Analysis: Cross-referencing data from PubChem and Acta Crystallographica Section E clarifies trends in piperidine ring conformations (e.g., chair vs. boat) and their pharmacological relevance .
Q. How should researchers address safety concerns during large-scale synthesis?
Methodological Answer:
- Protective Measures: Use gloveboxes for air-sensitive steps (e.g., LiAlH4 reduction) and fume hoods to handle chlorinated solvents .
- Waste Management: Neutralize acidic/basic byproducts (e.g., triethylamine hydrochloride) before disposal and segregate halogenated waste for incineration .
Data Interpretation and Validation
Q. How can researchers validate conflicting reports on this compound’s metabolic stability?
Methodological Answer:
- In Vitro Assays: Liver microsome studies (human vs. rodent) assess cytochrome P450-mediated oxidation rates. For example, human CYP3A4 may rapidly oxidize the methanol group, reducing bioavailability .
- Stability-Indicating HPLC: Monitor degradation products (e.g., aldehydes from oxidation) under accelerated conditions (40°C/75% RH) .
Q. What experimental controls are essential to ensure reproducibility in SAR studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
